

Solid-Phase Extraction of Isodrin from Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isodrin*

Cat. No.: *B128732*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodrin is a highly toxic and persistent organochlorine pesticide, an isomer of aldrin, that poses significant environmental and health risks.^[1] Although its use has been widely discontinued, its persistence necessitates reliable and efficient methods for its detection in environmental matrices such as soil and water.^[2] Solid-phase extraction (SPE) has emerged as a robust and widely used technique for the extraction and pre-concentration of pesticides from complex samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample cleanup.^[3]

This document provides detailed application notes and protocols for the solid-phase extraction of **Isodrin** from environmental samples, intended to guide researchers in developing and implementing effective analytical methods. While specific performance data for **Isodrin** is limited in publicly available literature, the protocols provided are based on established methods for analogous organochlorine pesticides, such as aldrin and dieldrin.^{[4][5]}

Data Presentation: Performance of SPE for Related Organochlorine Pesticides

The following table summarizes recovery data for organochlorine pesticides structurally similar to **Isodrin**, extracted from water and soil samples using SPE. This data can serve as a reference for expected performance when applying similar methods to **Isodrin** analysis.

Compound	Matrix	SPE Sorbent	Elution Solvent(s)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Aldrin	Water	C18	Acetone/n-hexane	Not Specified	Not Specified	[6]
Dieldrin	Water	C18	Acetone/n-hexane	Not Specified	Not Specified	[6]
DDT	Soil	Not Specified	Not Specified	83	Not Specified	[4]
DDE	Soil	Not Specified	Not Specified	79	Not Specified	[4]
DDD	Soil	Not Specified	Not Specified	84	Not Specified	[4]
Dieldrin	Soil	Not Specified	Not Specified	89	Not Specified	[4]
DDE	Water	Not Specified	Not Specified	95.4	Not Specified	[4]
Dieldrin	Water	Not Specified	Not Specified	99.6	Not Specified	[4]
DDT	Water	Not Specified	Not Specified	97.1	Not Specified	[4]
DDD	Water	Not Specified	Not Specified	102	Not Specified	[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Isodrin from Water Samples

This protocol is adapted from EPA Method 3535A and other established methods for organochlorine pesticides in aqueous matrices.[\[6\]](#)[\[7\]](#)

1. Materials and Reagents

- Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL) or similar non-polar sorbent.
- Methanol (pesticide residue grade)
- Dichloromethane (pesticide residue grade)
- n-Hexane (pesticide residue grade)
- Acetone (pesticide residue grade)
- Reagent Water (pesticide-free)
- Sodium Sulfate (anhydrous, granular)
- Glass fiber filters (1 μ m)
- SPE Vacuum Manifold
- Concentration apparatus (e.g., rotary evaporator or nitrogen evaporator)

2. Sample Preparation

- Collect a 1-liter water sample in a clean glass container.
- If the sample contains suspended solids, filter it through a glass fiber filter.
- Adjust the sample pH to neutral (pH 7) using sulfuric acid or sodium hydroxide if necessary.
[\[3\]](#)

3. SPE Cartridge Conditioning

- Place the C18 SPE cartridges on a vacuum manifold.
- Wash the cartridges with 10 mL of dichloromethane, and allow the solvent to soak the sorbent for 1 minute before drawing it to waste under a gentle vacuum.[6]
- Condition the cartridges with 10 mL of methanol. Allow the methanol to soak the sorbent for 2 minutes, then draw it through, leaving a thin layer above the sorbent bed.[6]
- Equilibrate the cartridges by passing 10 mL of reagent water through, ensuring the sorbent does not go dry.

4. Sample Loading

- Load the 1-liter water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

5. Cartridge Washing (Interference Elution)

- After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any remaining polar impurities.
- Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes.

6. Elution

- Place a collection tube in the manifold.
- Elute the retained **Isodrin** from the cartridge using 10 mL of a 1:1 acetone:n-hexane solution.[6] Allow the solvent to soak the sorbent for 1 minute before slowly drawing it through.[6]
- Repeat the elution step with a second 10 mL aliquot of the elution solvent.[6]

7. Post-Elution Processing

- Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

- Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
- The extract is now ready for analysis by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).

Protocol 2: QuEChERS Method for Isodrin in Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide extraction from solid matrices and serves as an excellent alternative to traditional SPE.[\[8\]](#)[\[9\]](#)

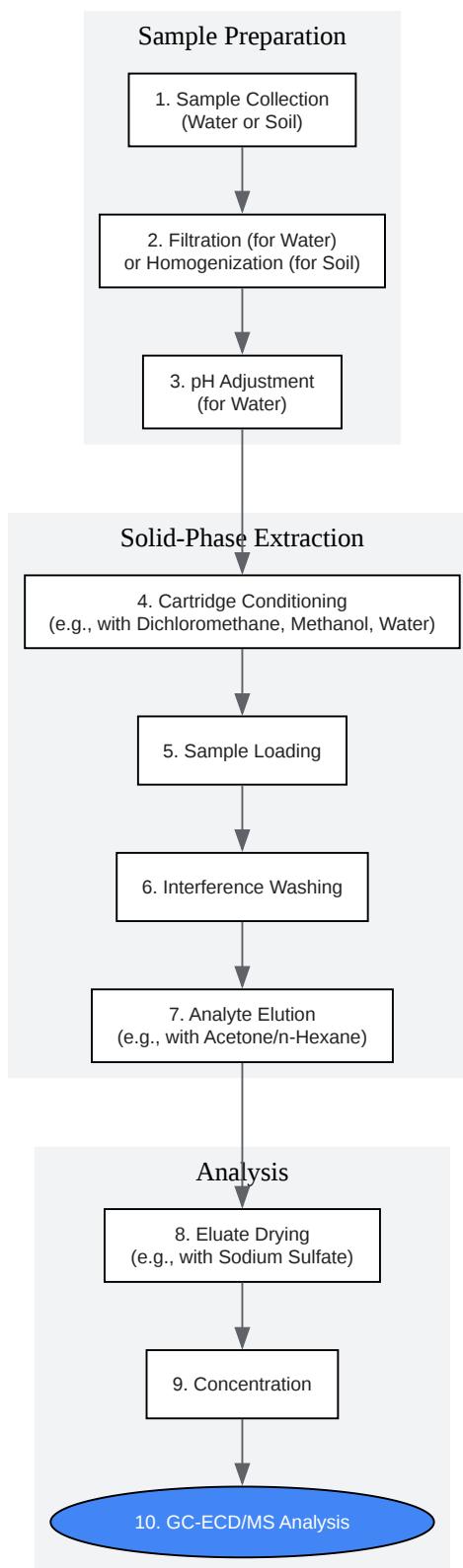
1. Materials and Reagents

- Homogenized soil sample
- Acetonitrile (pesticide residue grade)
- QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
- Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
- 50 mL centrifuge tubes
- Centrifuge
- Vortex mixer

2. Extraction

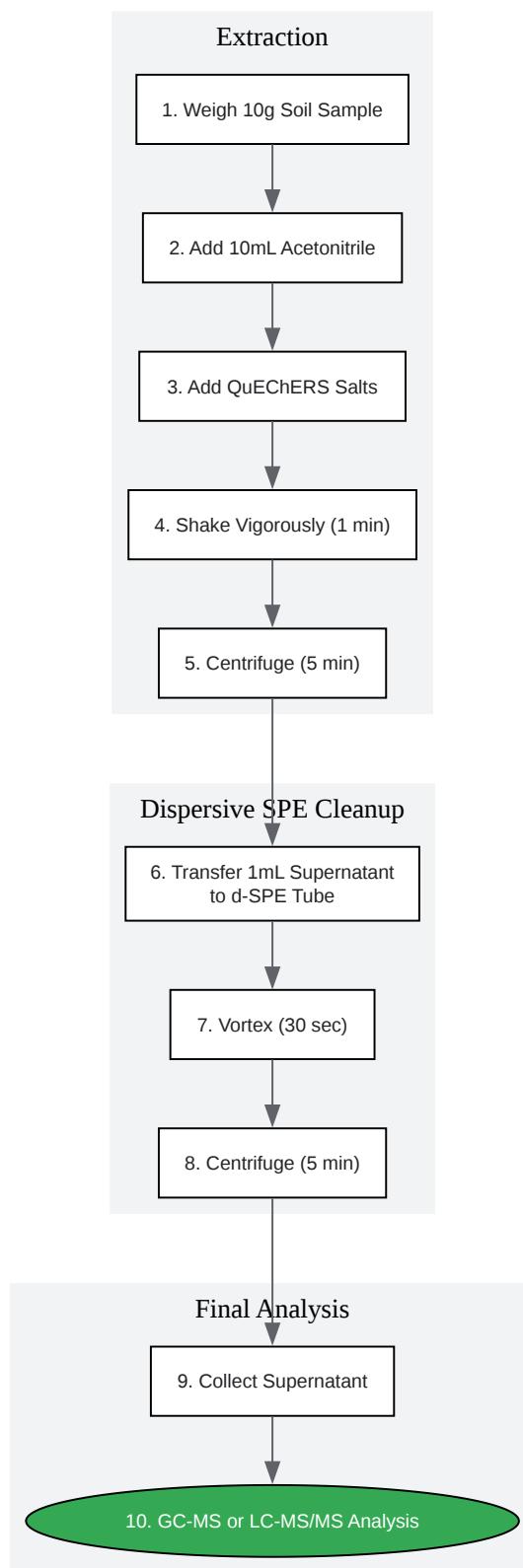
- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[\[9\]](#)
- Add 10 mL of acetonitrile to the tube.[\[9\]](#)
- Add the QuEChERS extraction salts to the tube.[\[10\]](#)

- Immediately cap the tube and shake vigorously for 1 minute.[[11](#)]
- Centrifuge the tube at 3000 rpm for 5 minutes.[[10](#)]


3. Dispersive SPE Cleanup

- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA and MgSO₄.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge for 5 minutes at 3000 rpm.

4. Final Extract Preparation


- The supernatant is now the final extract.
- The extract can be directly analyzed by GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for Solid-Phase Extraction of **Isodrin**.

[Click to download full resolution via product page](#)

Caption: QuEChERS workflow for **Isodrin** extraction from soil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. weber.hu [weber.hu]
- 7. epa.gov [epa.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Solid-Phase Extraction of Isodrin from Environmental Samples: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128732#solid-phase-extraction-of-isodrin-from-environmental-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com